N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2OS/c1-10-4-2-3-9-18(10)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFBXCXQVDAQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide integrates a 2-methylpiperidine scaffold with a 4-(difluoromethoxy)phenyl thiocarbamoyl moiety. The piperidine ring confers conformational rigidity, while the difluoromethoxy group enhances metabolic stability and membrane permeability. Thiocarbamoyl functionalities are pivotal in modulating enzyme inhibition, particularly in kinase and protease targets.
Synthetic Methodologies
Thiocarbamoyl Chloride Route
Synthesis of 2-Methylpiperidine-1-thiocarbamoyl Chloride
The reaction initiates with 2-methylpiperidine and thiophosgene (Cl₂C=S) in anhydrous dichloromethane at −10°C to 0°C. Thiophosgene reacts stoichiometrically with the secondary amine to form the thiocarbamoyl chloride intermediate:
$$
\text{2-Methylpiperidine} + \text{Cl}_2\text{C=S} \rightarrow \text{2-Methylpiperidine-1-thiocarbamoyl Chloride} + \text{HCl}
$$
Key parameters:
- Solvent : Dichloromethane (dry)
- Temperature : −10°C to 0°C (prevents oligomerization)
- Yield : 78–85% (based on analogous piperazine systems)
Coupling with 4-(Difluoromethoxy)aniline
The thiocarbamoyl chloride reacts with 4-(difluoromethoxy)aniline in tetrahydrofuran (THF) under nitrogen, using triethylamine (2.5 equiv) to scavenge HCl:
$$
\text{2-Methylpiperidine-1-thiocarbamoyl Chloride} + \text{Ar-NH}_2 \rightarrow \text{this compound} + \text{HCl}
$$
Optimized Conditions :
- Molar Ratio : 1:1 (chloride:aniline)
- Base : Triethylamine (2.5 equiv)
- Time : 12–16 hours at 25°C
- Yield : 70–75% (isolated via silica chromatography)
Carbonyl Chloride and Hydrogen Sulfide Route
Synthesis of 2-Methylpiperidine-1-carbonyl Chloride
2-Methylpiperidine is treated with thionyl chloride (SOCl₂) in refluxing toluene to form the carbonyl chloride:
$$
\text{2-Methylpiperidine} + \text{SOCl}2 \rightarrow \text{2-Methylpiperidine-1-carbonyl Chloride} + \text{HCl} + \text{SO}2
$$
Reaction Metrics :
- Temperature : 80–110°C
- Conversion : >95% (by ¹H NMR)
Thiocarbonylation with Hydrogen Sulfide
The carbonyl chloride reacts with H₂S gas (1.5–3.0 equiv) in dichloroethane, catalyzed by di-n-butylamine (0.1 equiv) at 40–60°C under 3–5 bar pressure:
$$
\text{2-Methylpiperidine-1-carbonyl Chloride} + \text{H}_2\text{S} \rightarrow \text{2-Methylpiperidine-1-carbothioic Acid} + \text{HCl}
$$
Critical Notes :
- Base Selection : Di-n-butylamine outperforms triethylamine in minimizing side reactions.
- Pressure Control : Sustained H₂S pressure ensures complete conversion.
Amination with 4-(Difluoromethoxy)aniline
The carbothioic acid intermediate couples with 4-(difluoromethoxy)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$
\text{2-Methylpiperidine-1-carbothioic Acid} + \text{Ar-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{this compound}
$$
Performance Metrics :
- Coupling Agents : EDCl (1.2 equiv), HOBt (1.5 equiv)
- Yield : 65–70% (after recrystallization from ethanol)
Comparative Analysis of Synthetic Routes
| Parameter | Thiocarbamoyl Chloride Route | Carbonyl Chloride/H₂S Route |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 70–75% | 60–65% |
| Byproduct Management | HCl (neutralized by Et₃N) | SO₂, HCl, excess H₂S |
| Scalability | High (batch synthesis) | Moderate (pressure control) |
| Cost Efficiency | Moderate (thiophosgene cost) | Low (H₂S availability) |
The thiocarbamoyl chloride route offers superior yield and simplicity but requires handling toxic thiophosgene. The H₂S-based method, while safer, demands specialized equipment for gas handling.
Spectroscopic Characterization
¹H NMR (600 MHz, DMSO-d₆) :
- δ 9.49 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 3.40 (bs, 1H, piperidine-H), 2.81 (m, 3H, piperidine-H), 1.93–1.82 (m, 4H, piperidine-CH₂), 1.25 (s, 3H, CH₃).
¹³C NMR (150 MHz, DMSO-d₆) :
- δ 195.2 (C=S), 158.1 (C-O-CF₂), 132.4–116.2 (Ar-C), 54.3 (piperidine-C), 45.1 (N-CH₃), 25.6 (piperidine-CH₂).
HRMS (ESI+) :
Applications and Derivative Studies
The compound serves as a precursor to kinase inhibitors targeting VEGF and PDGFR, with IC₅₀ values <100 nM in preclinical models. Structural analogs exhibit enhanced solubility via sulfonation of the piperidine nitrogen, though this compromises blood-brain barrier penetration.
Chemical Reactions Analysis
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogs from the evidence:
Key Findings and Differences
Core Structure Variations
- Piperidine vs. Piperazine: The target compound and the compound in share a piperidine core, which has one nitrogen atom, conferring moderate basicity. Piperazine derivatives often exhibit enhanced solubility but may undergo faster metabolic N-oxidation .
- Aromatic vs. Saturated Rings : The pyrimidine-based compound in has an aromatic heterocycle, enabling π-π interactions with biological targets, whereas the saturated piperidine/piperazine rings in other compounds prioritize conformational flexibility .
Functional Group Impact
- Carbothioamide vs. However, thioamides may exhibit reduced metabolic stability due to susceptibility to oxidation .
- Electron-Withdrawing Substituents : The difluoromethoxy group (OCHF₂) in the target is bulkier and more lipophilic than the trifluoromethyl (CF₃) group in and , which could alter binding pocket interactions. The 4-fluorophenyl group in provides moderate electronegativity without significant steric hindrance .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s OCHF₂ group and ’s CF₃-pyrimidine contribute to high logP values, favoring blood-brain barrier penetration. In contrast, ’s hydroxymethyl group increases hydrophilicity, likely limiting CNS activity .
- Metabolic Stability : Piperidine and piperazine cores are prone to cytochrome P450-mediated oxidation, but the CF₃ group in and may slow degradation. Thioamides in the target and could form disulfide bonds with cysteine residues, altering toxicity profiles .
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a carbothioamide group. Its chemical formula is C13H15F2N2OS, and it has the CAS number 398996-22-0. The structural complexity of this compound suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific metabolic pathways by binding to target proteins, thus modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways that are crucial for cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| N-[4-(trifluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide | Similar structure with trifluoromethoxy group | Enhanced anticancer activity in some studies |
| N-[4-(methoxy)phenyl]-2-methylpiperidine-1-carbothioamide | Methoxy group instead of difluoromethoxy | Lower antimicrobial activity compared to the difluoromethoxy variant |
The presence of the difluoromethoxy group appears to enhance both the antimicrobial and anticancer activities compared to other substituents.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.
Study 2: Anticancer Activity in Breast Cancer Cells
In another study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide, and how can reaction yields be improved?
- The synthesis typically involves coupling a piperidine derivative with a difluoromethoxy-substituted phenylcarbothioamide group. Key steps include:
- Thioamide formation : Use thiophosgene or Lawesson’s reagent to convert precursor amides to thioamides under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product.
- Yield optimization : Adjust reaction temperature (e.g., 0–5°C for thiophosgene reactions) and stoichiometric ratios (e.g., 1.2 equivalents of Lawesson’s reagent) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Use H and C NMR to confirm the presence of the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.0 ppm). F NMR can resolve the difluoromethoxy signal (δ ~-80 to -90 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight (calculated for : 323.09 g/mol).
- FT-IR : Confirm thioamide C=S stretch (~1200–1250 cm) and difluoromethoxy C-F vibrations (~1100–1150 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, inconsistent enzyme inhibition results may arise from differences in ATP concentrations or incubation times .
- Structural analogs : Compare activity against derivatives lacking the difluoromethoxy group to determine its role in target binding. Use X-ray crystallography or molecular docking to map interactions (e.g., hydrogen bonding with the thioamide group) .
Q. What methodologies are recommended for identifying the compound’s biological targets?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities ().
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for target-ligand interactions .
- CRISPR-Cas9 knockout models : Validate target relevance by observing activity loss in cells lacking specific receptors/enzymes .
Q. How does the difluoromethoxy group influence metabolic stability and in vivo pharmacokinetics?
- In vitro stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (). The difluoromethoxy group resists oxidative dealkylation better than methoxy, enhancing stability .
- Pharmacokinetic profiling : Administer in rodent models and analyze plasma samples via LC-MS/MS. Parameters like and AUC correlate with bioavailability improvements from fluorine’s electronegativity .
Q. What computational approaches predict the compound’s reactivity and regioselectivity in derivatization?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thioamide for alkylation).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction condition selection .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure consistency.
- Data Validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm biological activity .
- Safety Protocols : Handle thiophosgene in fume hoods with appropriate PPE due to toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
